molecular formula C9H16N4 B13540748 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)piperidine

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)piperidine

Cat. No.: B13540748
M. Wt: 180.25 g/mol
InChI Key: QEAWRFWGEOUQQN-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that features both a piperidine ring and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. This compound may also interact with cellular receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)piperidine is unique due to the combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-(2,5-dimethyl-1,2,4-triazol-3-yl)piperidine

InChI

InChI=1S/C9H16N4/c1-7-11-9(13(2)12-7)8-5-3-4-6-10-8/h8,10H,3-6H2,1-2H3

InChI Key

QEAWRFWGEOUQQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2CCCCN2)C

Origin of Product

United States

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